(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxazole ring, a hydroxyphenyl group, and a phenylprop-2-enamide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the hydroxyphenyl group, and the final coupling with the phenylprop-2-enamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar structural motif.
2-(1H-Indol-3-yl)-ethylamine: Another compound with a related chemical structure.
Uniqueness
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6160-62-9 |
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Molecular Formula |
C23H17N3O3S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(E)-N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C23H17N3O3S/c27-19-12-11-16(14-17(19)22-25-18-8-4-5-9-20(18)29-22)24-23(30)26-21(28)13-10-15-6-2-1-3-7-15/h1-14,27H,(H2,24,26,28,30)/b13-10+ |
InChI Key |
MSTBGXQFRHNQOD-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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